

ACY-775: A Potent and Selective HDAC6 Inhibitor - A Technical Guide

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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Abstract

ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its targeted activity against HDAC6, a primarily cytoplasmic enzyme, leads to the hyperacetylation of non-histone protein substrates, most notably α -tubulin. This targeted modulation of protein acetylation without significantly impacting nuclear histone acetylation makes **ACY-775** a valuable research tool and a potential therapeutic agent in various diseases, including neurodegenerative disorders and certain cancers. This technical guide provides a comprehensive overview of the biological function of **ACY-775**, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visualizations of its core signaling pathway.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins. While many HDAC inhibitors exhibit broad activity across multiple HDAC isoforms, isoform-selective inhibitors offer the potential for more targeted therapeutic intervention with an improved safety profile. **ACY-775** has emerged as a key pharmacological tool for studying the specific functions of HDAC6 due to its high potency and selectivity.

Mechanism of Action

ACY-775 exerts its biological function primarily through the potent and selective inhibition of the catalytic activity of HDAC6.^[1] HDAC6 is a unique member of the class IIb HDAC family, predominantly located in the cytoplasm, and possesses two catalytic domains. Its primary substrate is α -tubulin, a key component of microtubules.

The core mechanism of action of **ACY-775** can be summarized as follows:

- **Direct Inhibition of HDAC6:** **ACY-775** binds to the active site of HDAC6, preventing it from deacetylating its target substrates.
- **Increased α -Tubulin Acetylation:** The inhibition of HDAC6 leads to an accumulation of acetylated α -tubulin at lysine 40 (K40).^[2] This post-translational modification is associated with increased microtubule stability and flexibility.
- **Modulation of Microtubule-Dependent Processes:** The hyperacetylation of microtubules influences a range of cellular functions, including:
 - **Axonal Transport:** Enhanced microtubule stability can facilitate the transport of mitochondria and other essential cargoes along axons, a process often disrupted in neurodegenerative diseases.
 - **Cell Motility:** Microtubule dynamics are critical for cell migration.
 - **Autophagy:** The fusion of autophagosomes with lysosomes, a key step in the autophagic process, is dependent on the microtubule network. HDAC6 inhibition has been shown to promote this fusion.^[3]

Crucially, due to its high selectivity, **ACY-775** does not significantly affect the acetylation of nuclear histones, thereby avoiding widespread changes in gene transcription that are associated with pan-HDAC inhibitors.^[2]

Quantitative Data

The potency and selectivity of **ACY-775** have been characterized through various in vitro biochemical assays. The following tables summarize the key quantitative data available for

ACY-775.Table 1: In Vitro Inhibitory Activity of **ACY-775** against HDAC Isoforms

HDAC Isoform	IC50 (nM)	Selectivity vs. HDAC6
HDAC6	7.5	1x
HDAC1	>5,250	>700x
HDAC2	>5,250	>700x
HDAC3	>5,250	>700x
Other Class II HDACs	>1,000	>133x

Data compiled from multiple sources.^{[2][4]} The IC50 values represent the concentration of **ACY-775** required to inhibit 50% of the enzyme's activity in a cell-free assay.

Table 2: Cellular Activity of **ACY-775**

Cell Line	Treatment Concentration	Duration	Observed Effect
RN46A-B14 (neuronal)	2.5 μ M	4 hours	Significant increase in α -tubulin acetylation
N2a (neuroblastoma)	1 μ M	Not specified	Hyperacetylation of α -tubulin
Various Cancer Cell Lines	Varies	Varies	Inhibition of cell proliferation

This table provides examples of effective concentrations of **ACY-775** in cellular assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of **ACY-775**.

In Vitro HDAC6 Activity Assay (Fluorometric)

This protocol outlines a common method to determine the IC₅₀ value of **ACY-775** against recombinant HDAC6.

Materials:

- Recombinant human HDAC6 enzyme
- HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
- **ACY-775**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease to cleave the deacetylated substrate)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **ACY-775** in assay buffer.
- Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.
- Reaction Setup: In the 96-well plate, add the following to each well:
 - Assay Buffer
 - **ACY-775** dilution or vehicle control
 - Diluted HDAC6 enzyme
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

- **Reaction Initiation:** Add the fluorogenic substrate to each well to start the reaction.
- **Incubation:** Incubate the plate at 37°C for 30-60 minutes.
- **Reaction Termination and Signal Development:** Add the developer solution to each well. This will stop the HDAC6 reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorescent molecule.
- **Fluorescence Reading:** Read the fluorescence intensity using a microplate reader (e.g., excitation 355 nm, emission 460 nm).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **ACY-775** relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for α -Tubulin Acetylation

This protocol describes how to assess the effect of **ACY-775** on α -tubulin acetylation in cultured cells.

Materials:

- Cultured cells (e.g., neuronal cell line)
- **ACY-775**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:

- Anti-acetylated- α -tubulin (Lys40)
- Anti- α -tubulin (for loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

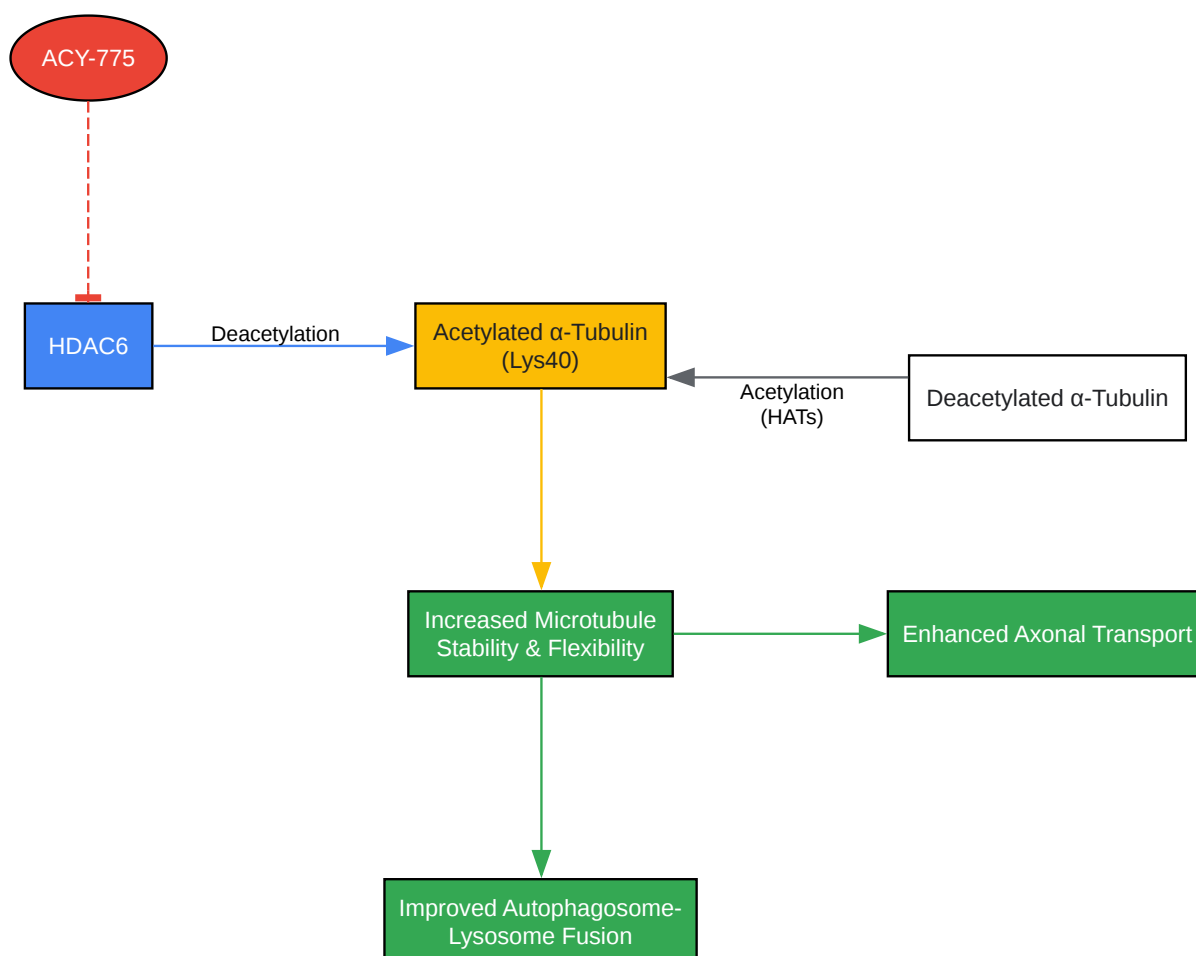
Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of **ACY-775** or vehicle control for the desired time period (e.g., 4 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated- α -tubulin overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.

- **Detection:** Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
- **Stripping and Re-probing (for loading control):** The membrane can be stripped and re-probed with an antibody against total α -tubulin to ensure equal protein loading.
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated- α -tubulin band to the total α -tubulin band.

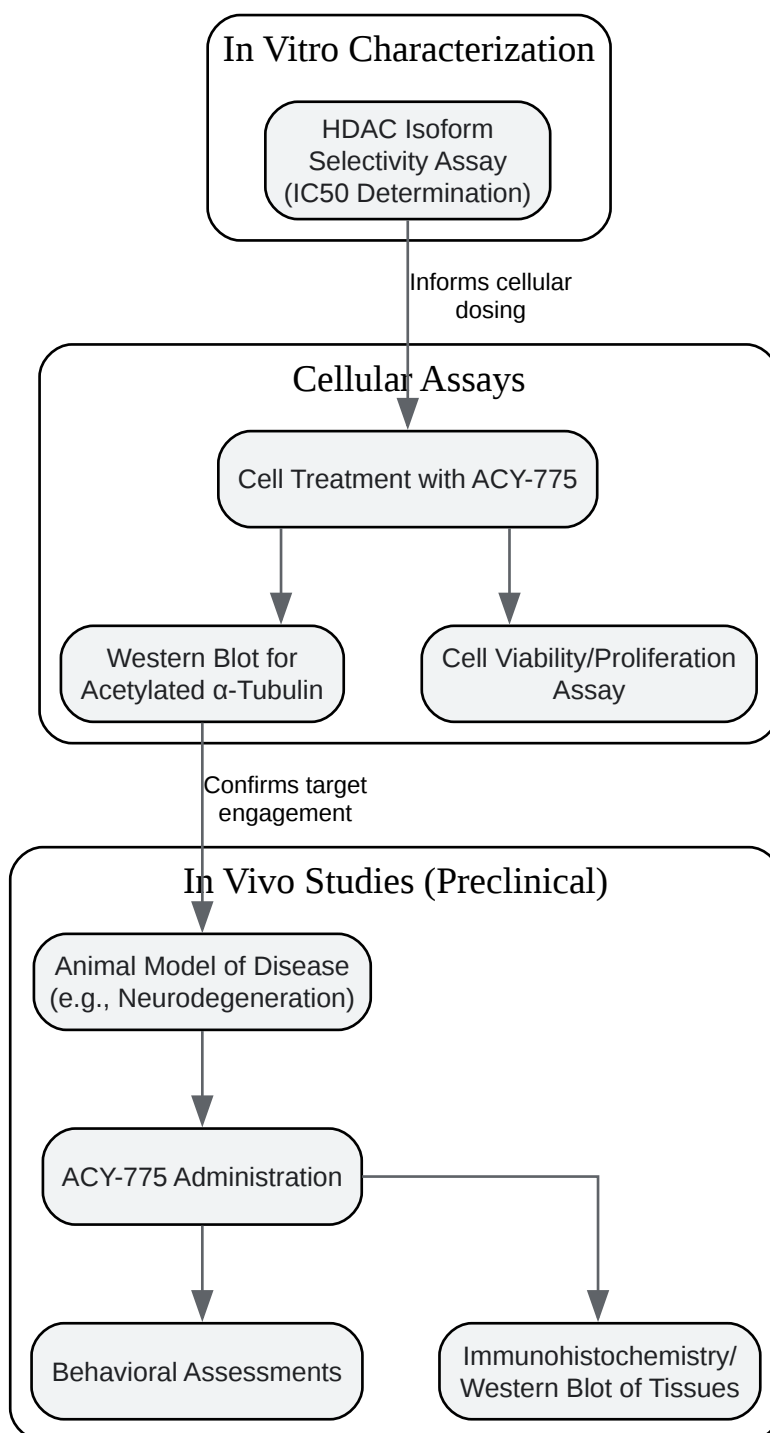
Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of **ACY-775** and a typical experimental workflow for its characterization.



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Caption: **ACY-775** inhibits HDAC6, leading to increased α -tubulin acetylation and downstream effects.



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Caption: A typical experimental workflow for characterizing the biological function of **ACY-775**.

Clinical Development

To date, there are no publicly registered clinical trials specifically evaluating **ACY-775** in humans. The clinical trial identifier NCT03517449, sometimes associated with "775", corresponds to the KEYNOTE-775 trial, which evaluated the combination of lenvatinib and pembrolizumab in advanced endometrial cancer and is unrelated to **ACY-775**.^{[5][6][7][8][9]} However, other selective HDAC6 inhibitors, such as ricolinostat (ACY-1215), have progressed to clinical trials for various indications, primarily in oncology. The preclinical data for **ACY-775** in models of neurodegenerative diseases and its favorable selectivity profile suggest its potential for future clinical investigation in these areas.

Conclusion

ACY-775 is a valuable pharmacological tool for elucidating the specific biological roles of HDAC6. Its potent and selective inhibition of HDAC6 leads to a well-defined molecular signature of increased α -tubulin acetylation, which in turn modulates critical cellular processes such as axonal transport and autophagy. The comprehensive data and protocols presented in this guide are intended to support further research into the therapeutic potential of selective HDAC6 inhibition and the specific utility of **ACY-775** in various disease models.

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